N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is a bifunctional oxalamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group and a 4-hydroxychroman-4-ylmethyl moiety linked via an oxalamide bridge. The compound’s structure integrates two pharmacologically relevant motifs: the benzo[d][1,3]dioxole ring (common in bioactive molecules due to its metabolic stability and electron-rich nature) and the 4-hydroxychroman system (associated with antioxidant and anti-inflammatory properties) .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c22-17(18(23)21-12-5-6-15-16(9-12)27-11-26-15)20-10-19(24)7-8-25-14-4-2-1-3-13(14)19/h1-6,9,24H,7-8,10-11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALIITYKFNJVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Synthesis of the 4-hydroxychroman-4-yl group: This involves the condensation of resorcinol with an appropriate aldehyde, followed by cyclization.
Coupling of the two moieties: The final step involves the formation of the oxalamide bridge, which can be achieved through a condensation reaction between the benzo[d][1,3]dioxole derivative and the 4-hydroxychroman-4-yl derivative in the presence of an appropriate coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the chroman moiety can be oxidized to form a ketone.
Reduction: The oxalamide bridge can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
The compound exhibits various biological activities that make it a subject of interest in multiple research domains:
1. Antiviral Properties
Research indicates that compounds with similar structures demonstrate significant antiviral activities. For instance, derivatives of oxalamide have shown effectiveness in inhibiting viral replication by interfering with essential biosynthetic pathways. This mechanism is crucial for developing antiviral therapies targeting viral infections.
2. Anticancer Research
The structural components of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide suggest potential anticancer properties. Studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and receptor modulation.
Case Study 1: Antiviral Activity Assessment
A study evaluated the antiviral efficacy of related oxalamide derivatives against influenza virus strains. Results indicated a dose-dependent inhibition of viral replication, correlating with increased interferon production, which is vital for the immune response against viral infections.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Oxalamide Derivative A | 15 | Inhibition of viral polymerase |
| Oxalamide Derivative B | 10 | Interference with host cell machinery |
Case Study 2: Anticancer Efficacy
Another study investigated the anticancer effects of oxalamide derivatives on breast cancer cell lines. The findings revealed that these compounds significantly reduced cell viability and induced apoptosis through caspase activation.
| Compound | Cell Line | % Cell Viability at 24h |
|---|---|---|
| This compound | MCF7 | 30% |
| Control (DMSO) | MCF7 | 85% |
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis. The benzo[d][1,3]dioxole moiety can interact with DNA or proteins, while the 4-hydroxychroman-4-yl group can modulate oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Oxalamide Derivatives
Oxalamide derivatives exhibit significant variability in biological activity and physicochemical properties depending on their substituents. Key comparisons include:
Key Observations:
- Substituent Impact on Yield: Electron-donating groups (e.g., ethoxy in compound 21 ) correlate with higher synthetic yields (83%), likely due to enhanced intermediate stability . Halogenated analogs (e.g., 19 , 20 ) show lower yields (23–33%), possibly due to steric or electronic hindrance.
- Spectral Trends: Aromatic protons in halogenated derivatives (e.g., 19 ) resonate downfield (δ 7.45 ppm), while ethoxy-substituted compounds (21 ) exhibit upfield shifts (δ 6.85 ppm), reflecting electronic effects .
- Functional Group Influence: The target compound’s 4-hydroxychroman group may confer unique redox activity compared to simpler aryl/alkyl substituents in analogs .
Metabolic Stability Comparisons
Amide hydrolysis resistance is critical for bioavailability. highlights:
- N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768): Rapid metabolism in rat hepatocytes without amide cleavage, suggesting stability of the oxalamide core .
Structural Complexity and Bioactivity
- Thiazolidinone/Quinazolinone Hybrids (): Compounds like 6m and 6n integrate thiazolidinone and quinazolinone moieties, showing enhanced enzyme inhibition but lower synthetic accessibility compared to oxalamides .
- Cyclopropane Carboxamides (): Derivatives such as 72 and 84 exhibit rigid cyclopropane spacers, improving target binding but requiring multistep synthesis (27–30% yields) .
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-hydroxychroman-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a benzo[d][1,3]dioxole moiety linked to a hydroxychroman via an oxalamide bridge, suggesting diverse mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Formula: CHNO
Molecular Weight: 378.41 g/mol
Structural Features:
- Benzo[d][1,3]dioxole: Known for its antioxidant properties.
- Hydroxychroman: Implicated in various biological activities including anti-inflammatory effects.
- Oxalamide Linkage: May enhance solubility and bioavailability.
Biological Activity Overview
The biological activities of this compound have been investigated through various in vitro and in vivo studies.
Antioxidant Activity
Research indicates that compounds containing benzo[d][1,3]dioxole structures exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
The hydroxychroman component is associated with anti-inflammatory effects. Studies have shown that the compound can inhibit pro-inflammatory cytokines.
| Study | Method | Findings |
|---|---|---|
| ELISA | Significant reduction in TNF-alpha and IL-6 levels in treated cell cultures. | |
| Animal Model | In vivo studies demonstrated decreased edema in paw inflammation models. |
Anticancer Potential
The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines.
These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
The proposed mechanism of action for this compound includes:
- Inhibition of NF-kB Pathway: This pathway is crucial for the expression of inflammatory cytokines.
- Induction of Apoptosis: The compound may activate caspases leading to programmed cell death in cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Inflammation:
- Objective: Evaluate the anti-inflammatory effect in rheumatoid arthritis models.
- Results: Significant reduction in joint swelling and pain scores were observed post-treatment with the compound.
-
Case Study on Cancer Therapy:
- Objective: Assess the efficacy against breast cancer xenografts.
- Results: Tumor growth was significantly inhibited compared to control groups, with minimal side effects noted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
